Ammonium sulfate

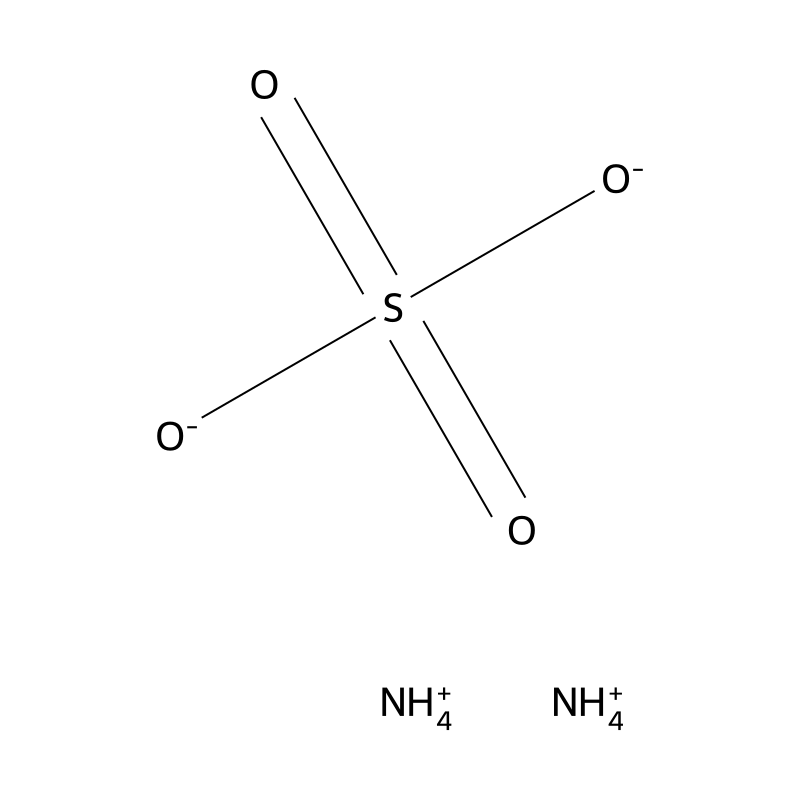

(NH4)2SO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(NH4)2SO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 76.4 g/100 g water at 25 °C

In water: g ammonium sulfate/100 g saturated solution: 41.22 at 0 °C; 43.47 at 25 °C; 50.42 at 100 °C

In water (g/100 g H2O): 70.6 at 0 °C; 76.7 at 25 °C; 103.8 at 100 °C

Insoluble in acetone, ethanol

Solubility decreases with addition of ammonia: at 10 °C, from 73 g in 100 g of water, to 18 g in 100 g of 24.5% aqueous ammonia

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Purification

Ammonium sulfate is a widely used and well-established tool in protein purification due to its ability to "salt out" proteins []. This technique relies on the principle that increasing the ionic strength of a solution decreases the solubility of proteins. As ammonium sulfate is highly soluble in water, it can achieve high ionic strength without significantly affecting the solvent properties of water. This allows proteins to precipitate while other cellular components remain soluble [].

The effectiveness of ammonium sulfate precipitation in protein isolation relies on the unique properties of each protein. Different proteins have varying degrees of solubility in ammonium sulfate solutions at specific concentrations. This allows researchers to selectively precipitate their target protein by gradually increasing the ammonium sulfate concentration in a stepwise manner. By controlling the concentration of ammonium sulfate and other factors like temperature and pH, researchers can isolate specific proteins with high efficiency and purity [].

Other Research Applications

Beyond protein purification, ammonium sulfate finds applications in other areas of scientific research. Some examples include:

- Microbiology: Studies have explored the impact of ammonium sulfate on various microorganisms, including its potential use as an antimicrobial agent or its role in influencing their metabolic pathways [].

- Biotechnology: Research has investigated the use of ammonium sulfate in enhancing the production of certain bioproducts by microorganisms, such as antibiotics [].

- Environmental science: Studies have examined the behavior of ammonium sulfate in soil and its potential impact on soil properties and nutrient cycling [].

Ammonium sulfate is an inorganic salt with the chemical formula . It appears as a white crystalline solid and is highly soluble in water, making it a popular choice in various applications, particularly in agriculture as a nitrogen fertilizer. The compound contains approximately 21% nitrogen and 24% sulfur, essential nutrients for plant growth. Ammonium sulfate is non-hazardous and has no distinct odor, contributing to its widespread use in both industrial and agricultural sectors .

In its role as a fertilizer, ammonium sulfate provides a readily available source of nitrogen for plant growth in the form of the ammonium ion (NH₄⁺) []. The ammonium ion can be directly taken up by plants or converted to nitrate (NO₃⁻) by soil microbes through a process called nitrification []. Ammonium sulfate also supplies sulfur, another crucial nutrient for plant development [].

In protein precipitation, ammonium sulfate disrupts the hydrogen bonding network surrounding proteins, reducing their solubility and causing them to precipitate out of solution at specific ammonium sulfate concentrations. This technique allows for the isolation and purification of proteins based on their differential precipitation behavior.

- Inhalation: Inhalation of dust particles may cause irritation of the respiratory tract.

- Skin contact: Prolonged or repeated skin contact may cause irritation.

- Eye contact: May cause eye irritation.

- Ingestion: Ingestion of large amounts can cause gastrointestinal irritation.

- Formation: It is produced through the reaction of ammonia with sulfuric acid:This reaction is fundamental in industrial settings for producing fertilizers .

- Decomposition: Upon heating above 250 °C, ammonium sulfate decomposes into ammonium bisulfate:Further heating leads to the breakdown into ammonia, nitrogen, sulfur dioxide, and water .

- Acidic Behavior: In aqueous solution, ammonium sulfate exhibits acidic properties, which can influence the pH of soil when used as a fertilizer .

Ammonium sulfate plays a significant role in biological systems, particularly in agriculture:

- Nutrient Source: It provides essential nitrogen and sulfur to plants, promoting healthy growth and development.

- Soil pH Modification: The application of ammonium sulfate can lower soil pH, which can be beneficial for crops that thrive in slightly acidic conditions .

- Microbial Activity: The ammonium ion from ammonium sulfate is readily utilized by soil microbes, which convert it to nitrate through nitrification, releasing protons that further acidify the soil .

Ammonium sulfate can be synthesized through various methods:

- Industrial Production: The primary method involves reacting ammonia with sulfuric acid under controlled conditions to produce crystalline ammonium sulfate. Byproducts from industries such as nylon manufacturing also contribute to its production .

- Natural Occurrence: It can be found naturally in volcanic fumaroles and as a product of coal combustion .

- Laboratory Synthesis: Ammonium sulfate can be synthesized in laboratory settings using dilute ammonia and sulfuric acid solutions:This method demonstrates its straightforward synthesis process .

Ammonium sulfate has diverse applications across various fields:

- Agriculture: Primarily used as a nitrogen fertilizer for crops requiring both nitrogen and sulfur.

- Food Industry: Serves as a dough conditioner in bread-making and as a food additive.

- Chemical Industry: Utilized in the production of flame retardants and in the purification of proteins through precipitation techniques.

- Pharmaceuticals: Used in some formulations due to its non-hazardous nature .

Research on ammonium sulfate interactions reveals its effects on various chemical processes:

- Soil Chemistry: Studies indicate that the addition of ammonium sulfate influences cation exchange and microbial activity in soils, affecting nutrient availability.

- Herbicide Efficacy: Ammonium sulfate enhances the effectiveness of certain herbicides when applied with hard water containing calcium or magnesium ions .

- Protein Purification: In biochemistry, ammonium sulfate is commonly employed for protein precipitation, helping to separate proteins based on solubility differences .

| Compound | Chemical Formula | Nitrogen Content | Sulfur Content | Solubility |

|---|---|---|---|---|

| Ammonium Nitrate | 35% | 0% | Highly soluble | |

| Urea | 46% | 0% | Highly soluble | |

| Calcium Sulfate | 0% | 29% | Moderately soluble | |

| Potassium Sulfate | 0% | 18% | Highly soluble |

Uniqueness of Ammonium Sulfate

Ammonium sulfate stands out due to its dual nutrient content (nitrogen and sulfur), making it particularly effective for specific crops that require both elements for optimal growth. Its ability to acidify soil while providing essential nutrients distinguishes it from other nitrogen fertilizers like ammonium nitrate or urea, which do not contribute sulfur or have lesser acidifying effects .

Physical Description

Water or Solvent Wet Solid; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid; Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid

White powder, shining plates or crystalline fragments

White solid that dissolves in water to produce an acidic solution; [CAMEO] Availble in solutions of 7%, 20%, and 40%; [CHEMINFO]

Color/Form

Orthorhombic crystals or white granules

Brownish gray to white crystals according to degree of purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.77 g/cu cm

Odor

Decomposition

On heating in an open system, the compound begins to decompose at about 150 °C, yielding ammonium bisulfate (NH4HSO4), and releasing ammonia.

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1083 of 1492 companies. For more detailed information, please visit ECHA C&L website;

Of the 21 notification(s) provided by 409 of 1492 companies with hazard statement code(s):;

H302 (44.25%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80.2%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (10.76%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Vapor Pressure

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

68081-96-9

68187-17-7

Absorption Distribution and Excretion

In rabbit, hamster and guinea pig studies it was demonstrated that (35)S-labeled ammonium sulfate aerosols with a size of 0.3 and 0.6 um (MMAD) reached the lung. However a substantial proportion of the compound was found in the nose. The clearance from the lung (via the blood and urinary tract) was determined to be 18 to 20 min. From the collectable sulfate in the urinary tract 95 % was excreted within 6 hr. The results of clearance studies suggested that there was no species difference. The induction of aryl hydrocarbon hydroxylase (an enzyme that acts in the metabolism of benzo(a)pyrene and other carcinogens) in the lung is not inhibited by ammonium sulfate (there are reports of other air pollutants that cause this effect).

Wikipedia

Tribendimidine

Mascagnite

Use Classification

Agrochemicals -> Pesticides

Cosmetics -> Reducing; Viscosity controlling

Methods of Manufacturing

From Ammonia and Sulfuric Acid: ... In the saturator process, neutralization and crystallization are carried out in one and the same apparatus. The sulfuric acid is delivered to the suction side and the ammonia to the pressure side of the forced circulation pump. Crystallization of the metastable solution gives particle sizes generally between 0.5 and 3 mm. The salt is continuously discharged at the lower end of the saturator. The salt is separated in centrifuges, dried, and cooled. The mother liquor is returned to the saturator.

From Gypsum: ... Finely ground gypsum is reacted with ammonium carbonate solution in a cascade of stirred vessels. The residence time is several hours. The reaction mixture of calcium carbonate and ammonium sulfate solution is filtered on rotary vacuum filters. ... The slightly cloudy ammonium sulfate solution is filtered in filter presses, acidified with H2SO4, and processed in multistage evaporation crystallizers to form coarse-grained ammonium sulfate. ... An alternate method for converting gypsum into ammonium sulfate and calcium carbonate is the Continental Engineering Process, in which NH3 and CO2 are directly introduced into a gypsum slurry in a tall, cylindrical stirred vessel.

Ammonium sulfate is coproduct in the production of synthetic fiber intermediates, such as caprolactam, acrylonitrile, and methyl methacrylate, and in the production of formic acid and acrylamide. The most important source is the production of caprolactam, which is required for nylon. The conventional caprolactam process produces 2.5 - 4.5 tons of ammonium sulfate per ton of lactam. Of that, 0.3 - 2.8 tons are formed in the hydroxylamine - oximation stage and approx. 1.7 tons in the Beckmann rearrangement stage. Crystallizers are used in the evaporation of ammonium sulfate solutions that result from caprolactam production.

(1) Ammoniacal vapors from destructive distillation of coal reacted with sulfuric acid, followed by crystallization and drying. (2) Synthetic ammonia is neutralized with sulfuric acid. (3) By-product of manufacture of caprolactam. (4) From gypsum by reaction with ammonia and carbon dioxide.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Primary Metal Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Not Known or Reasonably Ascertainable

Wholesale and Retail Trade

Utilities

Paper Manufacturing

Textiles, apparel, and leather manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

All Other Chemical Product and Preparation Manufacturing

Petroleum Refineries

Pharmaceutical and Medicine Manufacturing

Sulfuric acid ammonium salt (1:2): ACTIVE

Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

EPA Method 9035. Colorimetric Automated Chloranilate Method applicable to ground water, drinking and surface waters, and domestic and industrial wastes containing 10 to 400 mg sulfate/L. When solid barium chloranilate is added to a solution containing sulfate, barium sulfate is precipated, releasing the highly colored acid chloranilate. Ions causing interference (calcium, aluminum, and iron) can be removed by passage through an ion exchange column. In a single laboratory, using surface water samples at concentrations of 38, 111, and 294 mg sulfate/L, the standard deviations were +/- 1.0, +/- 2.2, and +/- 0.8, respecitively. In a single laboratory, using surface water samples at concentrations of 82 and 295 mg sulfate/l, recoveries were 99% and 102%, respectively. /Sulfate/

EPA Method 9038. Turbidimetric Method, applicable to ground water, drinking and surface waters, and domestic and industrial wastes. Sulfate ion is converted to a barium sulfate suspension under controlled conditions. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. This method is suitable for all concentration ranges of sulfate; however, to obtain reliable readings, use a sample aliquot containing not more than 40 mg/L of sulfate. The minimum detectable limit is approximately 1 mg/L of sulfate. Silica in concentrations over 500 mg/L will interfere. /Sulfate/

Method 4500-Sulfate ion F. Automated Methylthymol Blue Method for the determination of sulfate ions in water and wastewater. Barium sulfate is formed by the reaction of the sulfate ion with barium chloride at a low pH. At high pH, excess barium reacts with methylthymol blue to produce a blue chelate. The uncomplexed methylthymol blue is gray. The amount of gray uncomplexed methylthymol blue indicates the concentration of sulfate ion. To remove interferences from cations, an ion-exchange column is used. This method is applicable over a range of 10 to 300 mg sulfate ion/L. In a single laboratory a sample with an average concentration of about 28 mg sulfate/l had a standard deviation of 0.68 mg/L and a coefficient of variation of 2.4%. In two samples with added sulfate, recoveries were 91% and 100%. /Sulfate/

For more Analytic Laboratory Methods (Complete) data for Ammonium sulfate (10 total), please visit the HSDB record page.

Storage Conditions

Store in a dry area separated from strong bases.

Interactions

The effect of inhaled ammonium sulfate on benzo[a]pyrene carcinogenesis in the lungs of Syrian golden hamsters was studied. Exposure to ammonium sulfate at an airborne concentration 20 times average United States ambient levels resulted in a significant depression (p less than 0.05) of benzo[a]pyrene carcinogenesis in the first 6 mo of the study. However, at 2 yr, the termination of the study, there were no differences in cancer incidence between groups receiving benzo[a]pyrene and benzo[a]pyrene plus ammonium sulfate. In addition, at the concentration studied, inhaled ammonium sulfate did not significantly increase the incidence or severity of pneumonitis or pulmonary fibrosis in the hamster. However, this inhalation did increase the incidence of emphysema but not the severity. The decreased incidence of cancer during the first 6 mo of this study in animals receiving both benzo[a]pyrene and ammonium sulfate suggests that interaction between sulfate and benzo[a]pyrene does occur, but is insufficient to afford long-term protection against the development of cancer. No enhancement of carcinogenesis by benzo[a]pyrene occurs in the presence of inhaled sulfate.

A hitherto unexpected synergism between the oxidant air pollutants ozone or nitrogen dioxide and a respirable-sized aerosol of ammonium sulfate was observed during controlled exposures of rats to these substances. Response of rat lungs to these pollutants was quantitated by measurement of apparent collagen synthesis rates in vitro by lung minces from exposed animals. Dose-response curves to either O3 or NO2 were altered in the presence of 5 mg/cu m of (NH4)2SO4 aerosol. Morphometric and histologic observations of lungs from rats exposed to high levels of ozone, with and without concurrent exposure to the (NH4)2SO4 particles, confirmed such synergistic effects. In a separate set of experiments, rats were exposed at near ambient levels to mixtures of ozone and sulfuric acid aerosol (submicron-sized aerosol). Potentiation of ozone effects on lung collagen synthesis rates was also observed in these experiments. These observations may have broad implications for the appropriate evaluation of laboratory data in the setting of ambient air quality standards and/or threshold limit values for occupational safety.

A synergistic effect of ammonium sulfate (5 mg/cu m) and ozone (0.2 ppm) has been reported for rat lung when the animals were exposed continuously for 7 days.

For more Interactions (Complete) data for Ammonium sulfate (7 total), please visit the HSDB record page.